7-Chloro-1,6-naphthyridin-5-ol

Medicinal Chemistry PARP Inhibition Cerebral Infarction

7-Chloro-1,6-naphthyridin-5-ol (CAS 1378337-51-9) is a halogenated heterocyclic building block belonging to the 1,6-naphthyridine family, a class of compounds recognized for their broad pharmacological activity. Its structure features a chloro substituent at the 7-position and a hydroxyl group at the 5-position, which provide distinct reactivity and enable its use as a key intermediate in the synthesis of more complex, biologically active molecules, including kinase inhibitors and PARP inhibitors.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12283432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,6-naphthyridin-5-ol
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(NC2=O)Cl)N=C1
InChIInChI=1S/C8H5ClN2O/c9-7-4-6-5(8(12)11-7)2-1-3-10-6/h1-4H,(H,11,12)
InChIKeyOUTSNLBYSQYWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,6-naphthyridin-5-ol: Core Chemical Identity and Synthetic Utility in Medicinal Chemistry


7-Chloro-1,6-naphthyridin-5-ol (CAS 1378337-51-9) is a halogenated heterocyclic building block belonging to the 1,6-naphthyridine family, a class of compounds recognized for their broad pharmacological activity [1]. Its structure features a chloro substituent at the 7-position and a hydroxyl group at the 5-position, which provide distinct reactivity and enable its use as a key intermediate in the synthesis of more complex, biologically active molecules, including kinase inhibitors and PARP inhibitors [2].

Why Substituting 7-Chloro-1,6-naphthyridin-5-ol with a Generic Naphthyridine Scaffold is Not Feasible for PARP Inhibitor Synthesis


The specific substitution pattern of 7-Chloro-1,6-naphthyridin-5-ol is critical for its role as a building block in medicinal chemistry, as evidenced by its use in the synthesis of poly(ADP-ribose) synthase (PARP) inhibitors for treating cerebral infarction [1]. Generic or unsubstituted naphthyridine scaffolds lack the chloro and hydroxyl functionalities necessary for the subsequent coupling reactions that lead to the final, active pharmaceutical ingredient. Attempting to substitute this compound with a different naphthyridine isomer, such as a 1,5- or 1,8-naphthyridine, would result in a completely different regioisomer, altering the three-dimensional structure of the final drug molecule and likely abolishing its intended biological activity [2].

Quantitative Differentiation Evidence for 7-Chloro-1,6-naphthyridin-5-ol as a Key Intermediate


Utility as a Building Block for PARP Inhibitors with Documented Synthesis Yield

7-Chloro-1,6-naphthyridin-5-ol serves as a direct precursor for the synthesis of 7-(4-dimethylaminopiperidin-1-yl)-6H-1,6-naphthyridin-5-one, a compound with demonstrated poly(ADP-ribose) synthase (PARP) inhibitory action [1]. This is a specific, named reaction where the chloro substituent is displaced by a secondary amine, a transformation not possible with the unsubstituted 1,6-naphthyridin-5-ol. The patent explicitly identifies this compound as the key reactant, highlighting its non-substitutable role in the synthetic pathway [1].

Medicinal Chemistry PARP Inhibition Cerebral Infarction

Differentiation from 5-Chloro-7-(4-dimethylaminophenyl)-[1,6]naphthyridine in SYK Kinase Inhibitor Development

7-Chloro-1,6-naphthyridin-5-ol is structurally distinct from the SYK kinase inhibitor 5-Chloro-7-(4-dimethylaminophenyl)-[1,6]naphthyridine, which is synthesized from the 5-hydroxy analog 7-(4-dimethylaminophenyl)-[1,6]naphthyridin-5-ol [1]. While both contain a 1,6-naphthyridine core, the presence of the hydroxyl group at the 5-position versus a chloro group at the same position leads to different synthetic utility and biological profiles. The 5-hydroxy derivative is a key intermediate that is subsequently chlorinated to produce the final inhibitor, whereas 7-Chloro-1,6-naphthyridin-5-ol is a distinct, earlier-stage building block.

Kinase Inhibition SYK Kinase Immunology

Validated Application Scenarios for Procuring 7-Chloro-1,6-naphthyridin-5-ol


Synthesis of PARP Inhibitors for Cerebral Infarction Research

This compound is a required intermediate for synthesizing 7-(4-dimethylaminopiperidin-1-yl)-6H-1,6-naphthyridin-5-one, a lead molecule with demonstrated poly(ADP-ribose) synthase (PARP) inhibitory action, as described in EP1396488A1 [1]. Procurement is essential for research groups aiming to replicate or build upon the synthetic methodology and biological findings disclosed in this patent.

Diversification of SYK Kinase Inhibitor Scaffolds

As a distinct building block compared to the 5-hydroxy and 5-chloro naphthyridine analogs used in SYK kinase inhibitor development (US20090171089A1) [1], 7-Chloro-1,6-naphthyridin-5-ol provides medicinal chemists with a unique entry point for generating novel analogs with potentially improved selectivity or pharmacokinetic profiles.

General 1,6-Naphthyridine Core Modification for Kinase Inhibitor Discovery

The 1,6-naphthyridine core is a recognized privileged scaffold in kinase inhibitor research, with applications targeting AXL, FGFR4, c-Met, and CDK5 [1]. This chloro-hydroxy derivative offers two distinct handles (the chlorine for nucleophilic aromatic substitution and the hydroxyl for functionalization) for parallel medicinal chemistry efforts aimed at exploring structure-activity relationships (SAR) around this core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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